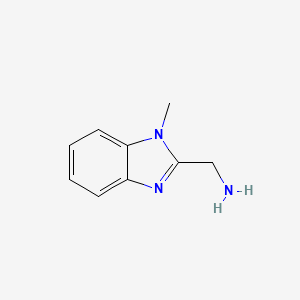
(1-Methyl-1h-benzimidazol-2-yl)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-1h-benzimidazol-2-yl)methylamine: is an organic compound with the molecular formula C9H11N3 It is a derivative of benzimidazole, featuring a methyl group at the first position and a methylamine group at the second position of the benzimidazole ring
Mecanismo De Acción
- The primary target of “(1-Methyl-1H-benzimidazol-2-yl)methylamine” is not explicitly mentioned in the available literature. However, benzimidazole derivatives have been studied for various activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects .
- The interaction of “this compound” with its targets remains unclear. Benzimidazole derivatives often exert their effects by modulating enzymatic activity, interfering with DNA replication, or disrupting cellular processes .
- The molecular and cellular effects of this compound are unknown. However, related benzimidazole derivatives have shown cytotoxicity against cancer cell lines and antifungal activity .
Target of Action
Mode of Action
Result of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1h-benzimidazol-2-yl)methylamine typically involves the following steps:
Starting Material: The synthesis begins with N-Methylbenzene-1,2-diamine.
Cyclization: The diamine undergoes cyclization with formic acid or a formamide derivative to form 1-Methylbenzimidazole.
Alkylation: The benzimidazole is then alkylated using a suitable alkylating agent such as chloromethylamine hydrochloride to introduce the methylamine group at the second position.
The reaction conditions often involve heating under reflux and the use of solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the synthesis, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-1h-benzimidazol-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce any functional groups present.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the methylamine position.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Methyl-1h-benzimidazol-2-yl)methylamine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an inhibitor of specific enzymes and proteins. For instance, it inhibits the binding of p34 protein to NEDD4-1 protein, which can be useful in cancer research .
Medicine
In medicine, this compound has shown promise as an HIV integrase inhibitor, potentially contributing to the development of new antiviral therapies .
Industry
Industrially, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Methyl-1h-benzimidazol-2-yl)methanol
- (1-Methyl-1h-benzimidazol-2-yl)acetic acid
- (1-Methyl-1h-benzimidazol-2-yl)ethylamine
Uniqueness
Compared to these similar compounds, (1-Methyl-1h-benzimidazol-2-yl)methylamine is unique due to its specific functional groups that allow for diverse chemical modifications. Its ability to inhibit specific proteins and enzymes also sets it apart, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
Número CAS |
20028-40-4 |
|---|---|
Fórmula molecular |
C9H12N3+ |
Peso molecular |
162.21 g/mol |
Nombre IUPAC |
(1-methylbenzimidazol-2-yl)methylazanium |
InChI |
InChI=1S/C9H11N3/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6,10H2,1H3/p+1 |
Clave InChI |
GFQZSGGPNZDNBC-UHFFFAOYSA-O |
SMILES |
CN1C2=CC=CC=C2N=C1CN |
SMILES canónico |
CN1C2=CC=CC=C2N=C1C[NH3+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















